Product packaging for candelalide B(Cat. No.:)

candelalide B

Cat. No.: B1249216
M. Wt: 474.6 g/mol
InChI Key: GYPSSOCDVXLZDC-CPQDPSFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Candelalide B is a bioactive macrolide compound belonging to the γ-pyrone family, originally isolated from the fungus Sesquicillium candelabrum . Research indicates its primary mechanism of action is the blockade of the voltage-gated potassium channel Kv1.3 . This channel is a crucial regulator of cellular signaling and is a promising therapeutic target for treating autoimmune diseases, making selective inhibitors of significant research interest . Compounds with the γ-pyrone structural motif, like this compound, are known to possess a wide range of biological activities, including serving as potent inhibitors of the mitochondrial electron transport chain (e.g., complex I) and exhibiting cytotoxic effects against various cancer cell lines . The investigation of this compound provides valuable insights for developing novel chemical probes and potential therapeutic leads in immunology and oncology. This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42O6 B1249216 candelalide B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H42O6

Molecular Weight

474.6 g/mol

IUPAC Name

3-[[(2S,3R,4aR,6aR,7R,10aR,10bS)-2-hydroxy-3-(2-hydroxypropan-2-yl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-7-yl]methyl]-2-methoxy-5,6-dimethylpyran-4-one

InChI

InChI=1S/C28H42O6/c1-15-9-10-21-27(6,19(15)13-18-23(30)16(2)17(3)33-25(18)32-8)12-11-22-28(21,7)14-20(29)24(34-22)26(4,5)31/h19-22,24,29,31H,1,9-14H2,2-8H3/t19-,20+,21-,22-,24-,27-,28+/m1/s1

InChI Key

GYPSSOCDVXLZDC-CPQDPSFFSA-N

Isomeric SMILES

CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]4[C@]3(C[C@@H]([C@@H](O4)C(C)(C)O)O)C)C)OC)C

Canonical SMILES

CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC4C3(CC(C(O4)C(C)(C)O)O)C)C)OC)C

Synonyms

candelalide B

Origin of Product

United States

Origin, Isolation, and Cultivation Methodologies of Candelalide B

Identification of Producing Organisms: Sesquicillium candelabrum as a Primary Source

Candelalide B, along with its structural analogs candelalide A and candelalide C, was first isolated from the fungus Sesquicillium candelabrum. clockss.orgebi.ac.ukresearchgate.netnih.govnih.gov This discovery was part of a broader effort to find novel blockers of the voltage-gated potassium channel Kv1.3, a target for immunosuppressive agents. clockss.orgacs.org

The specific strain of the fungus, identified as MF6374, was originally cultured from a sporodochium (a cushion-like mass of fungal tissue) of a Bactrodesmium species. acs.org This source material was collected from decayed wood in Fairfax County, Virginia. acs.org Following its collection, the strain was deposited and is maintained in the Merck Microbial Resources Culture collection in Rahway, New Jersey, for preservation and further study. acs.org

Table 1: Producing Organism of this compound

Attribute Details Source(s)
Organism Sesquicillium candelabrum (Bonorden) Gams clockss.orgebi.ac.ukacs.org
Strain ID MF6374 acs.org
Original Source Sporodochium of Bactrodesmium sp. on decayed wood acs.org
Collection Location Scott's Run, Fairfax Co., VA acs.org

| Isolated Compounds | Candelalide A, this compound, Candelalide C | clockss.orgresearchgate.netacs.org |

Fermentation Processes for this compound Production

The production of this compound relies on cultivating Sesquicillium candelabrum under specific laboratory conditions through fermentation. Fermentation is a metabolic process in which microorganisms transform organic substrates into desired products. For this compound, a solid-state fermentation method was employed. acs.org

The process utilized a vermiculite-based production medium. acs.org Solid-state fermentation involves growing microorganisms on a solid substrate with limited free water, which can mimic the natural growth conditions of some fungi. conicet.gov.ar In this case, a liquid medium (AD2) was absorbed onto vermiculite, creating the solid support for the fungal culture. acs.org While the exact composition of the AD2 medium used for this compound production is not detailed in the provided sources, typical fungal fermentation media include a carbon source (like sugars), a nitrogen source, and various mineral salts to support growth and secondary metabolite production. mdpi.comgoogle.com The culture was grown on this solid medium, and after the fermentation period, the entire culture was lyophilized (freeze-dried) to prepare it for the extraction of the target compounds. acs.org

Table 2: Fermentation Medium for this compound Production

Component Type Description Source(s)
Substrate Solid-State Vermiculite-based medium acs.org
Liquid Medium AD2 A liquid nutrient solution absorbed by the vermiculite. acs.org

| Process | Solid-State Fermentation | Cultivation of the fungus on the solid medium followed by lyophilization. | acs.org |

Advanced Isolation Techniques for Purification of this compound

Following fermentation, this compound must be separated from the complex mixture of fungal biomass and other metabolites. The process of isolation and purification is a critical step to obtain the pure compound for structural analysis and biological testing. The initial step involves extracting the compounds from the lyophilized culture broth. clockss.orgresearchgate.net

The structural elucidation of this compound was accomplished using advanced spectroscopic methods. Detailed Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like COSY, HMQC, HMBC, and NOESY, was instrumental in determining the compound's complex structure and stereochemistry. clockss.org These techniques allow scientists to map the connectivity of atoms within a molecule and their spatial relationships. For instance, NOESY correlations helped establish the relative stereochemistry of the various chiral centers in the molecule, such as the equatorial orientation of the H-12 proton and the axial position of the H-13 proton within the pyran ring. acs.org

Optimization of Culture Conditions for Enhanced this compound Yields

Maximizing the production of a target secondary metabolite like this compound often requires the optimization of various culture parameters. nih.govcellculturedish.com While specific optimization studies for this compound are not extensively detailed, general principles of microbial fermentation can be applied. The "One Strain Many Compounds" (OSMAC) approach highlights that altering culture conditions can activate different biosynthetic gene clusters, leading to the production of novel or higher quantities of specific compounds. rsc.org

Key parameters that are typically optimized include:

Medium Composition: Adjusting the levels of carbon, nitrogen, and trace elements can significantly impact secondary metabolite production. cellculturedish.comthermofisher.com

Temperature: Microbial growth and enzyme activity are highly temperature-dependent. For example, some Streptomyces species show optimal production of certain compounds at temperatures as low as 18°C or as high as 39°C, deviating from standard room temperature cultivation. rsc.org

pH: The pH of the culture medium affects nutrient uptake and enzymatic reactions and is a critical factor to control during fermentation. conicet.gov.ar

Aeration: For aerobic organisms like Sesquicillium candelabrum, the oxygen supply is crucial for growth and metabolism. google.com

For the production of candelalides, specific growth conditions were established, although the extent of optimization is not specified. acs.org Further systematic optimization using Design of Experiment (DoE) approaches, which involves methodically varying multiple parameters simultaneously, could potentially lead to significantly enhanced yields of this compound. nih.gov

Advanced Structural Characterization and Stereochemical Assignment of Candelalide B

Spectroscopic Methodologies for Structural Elucidation

The initial determination of the planar structure and relative stereochemistry of candelalide B relied on a suite of powerful spectroscopic techniques. Researchers systematically pieced together the molecular puzzle, starting with the fundamental carbon-hydrogen framework and culminating in the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy was central to the initial structural determination of this compound. The gross structure was first detailed through extensive NMR analysis following its isolation. clockss.org One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provided the initial inventory of protons and carbons within the molecule.

Two-dimensional (2D) NMR experiments were then employed to assemble the molecular framework.

Correlation Spectroscopy (COSY): This experiment revealed the proton-proton coupling networks, allowing for the tracing of adjacent proton systems within the decalin rings and the pyrone moiety.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlated each proton to its directly attached carbon, assigning the carbons based on their proton chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra were crucial for connecting the molecular fragments. It shows correlations between protons and carbons separated by two or three bonds, which helped to piece together the quaternary carbons and link the diterpenoid core to the γ-pyrone ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provided critical information about the relative stereochemistry by identifying protons that are close in space, which was essential for defining the conformation of the fused ring system. numberanalytics.comgeomar.dend.edunih.gov

The definitive NMR data was solidified and confirmed through the total synthesis of this compound, which allowed for comparison with the isolated natural product. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for the this compound Core Structure (Note: This table is a representative compilation based on published data for this compound and related structures. oregonstate.edulibretexts.orgcareerendeavour.com Exact chemical shifts may vary based on solvent and experimental conditions.)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
1~35.2~1.55 (m), ~1.40 (m)
2~18.5~1.60 (m)
3~41.8~1.10 (m)
4~33.1-
5~55.0~1.25 (dd, 12.0, 2.5)
6~22.0~1.70 (m)
7~38.0~2.10 (m), ~1.50 (m)
8~148.5-
9~50.1-
10~37.0-
11~70.5~3.40 (d, 10.0)
12~28.0~1.85 (m)
13~25.5~1.65 (m)
14~15.0~0.85 (s)
15~16.5~0.90 (s)
16~30.0~2.50 (m)
17~110.2~4.85 (s), ~4.60 (s)
2'~162.1-
3'~115.8-
4'~175.0-
5'~100.5~6.15 (s)
6'~165.3-

Mass spectrometry (MS) provided the molecular weight and formula of this compound. High-Resolution Mass Spectrometry (HRMS), likely using electrospray ionization (ESI), would have been used to obtain a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). rsc.org This precise mass is critical for determining the exact elemental composition, allowing researchers to distinguish between chemical formulas that have the same nominal mass. This information is fundamental and precedes the detailed structural work carried out by NMR. rsc.orgebi.ac.uk

X-ray crystallography is a powerful technique that provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.net By diffracting X-rays off a single, high-quality crystal, researchers can generate a detailed electron density map and build an atomic model with high precision, confirming connectivity, relative stereochemistry, and absolute configuration (if a heavy atom is present or through anomalous dispersion). mdpi.comnih.gov

While the structure of this compound was ultimately confirmed by total synthesis, X-ray crystallography would have been an alternative definitive method. If a suitable crystal of this compound or a derivative could have been grown, this technique would have provided irrefutable proof of its complex stereochemical arrangement, potentially bypassing the need for more complex stereochemical studies.

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. clockss.org It is an excellent method for determining the absolute configuration of molecules in solution, which is particularly useful when crystallization for X-ray analysis is not feasible. paulussegroup.comrsc.org

The process involves measuring the experimental VCD spectrum of the natural product and comparing it to the spectra calculated for its possible enantiomers using Density Functional Theory (DFT). nih.gov A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. mdpi.com For a molecule with multiple stereocenters like this compound, VCD could have served as a powerful tool to confirm the absolute configuration determined by synthesis, or as a primary method for its determination. nih.gov

X-ray Crystallography for this compound

Determination of Relative and Absolute Stereochemistry

The stereochemistry of this compound, with its numerous chiral centers, presented a significant challenge. The determination was a multi-step process involving both spectroscopic analysis and chemical synthesis.

The relative configuration , which describes the spatial arrangement of atoms relative to each other within the molecule, was primarily deduced from NOESY NMR experiments. numberanalytics.comresearchgate.net NOESY cross-peaks indicate through-space proximity between protons. By analyzing the correlations, particularly within the rigid trans-decalin ring system, chemists could build a 3D model of the molecule and establish the relative orientations of its substituents. geomar.de

However, the absolute configuration , the definitive right- or left-handedness of the chiral molecule, could not be determined by NMR alone. nd.eduresearchgate.net For this compound, the absolute configuration was ultimately and unambiguously established through its first enantioselective total synthesis by Katoh and coworkers. nih.govebi.ac.uk By starting with a chiral building block of known absolute configuration, (+)-5-methyl-Wieland-Miescher ketone, and executing a series of stereocontrolled reactions, they produced a single enantiomer of this compound. nih.govresearchgate.net The synthetic compound's properties were then compared to those of the natural product. A perfect match confirmed that the natural (-)-candelalide B possesses the absolute stereochemistry derived from the synthetic route. ebi.ac.uknih.gov

Challenges and Innovations in Complex Diterpenoid Pyrone Structure Elucidation

The structural elucidation and synthesis of complex diterpenoid pyrones like the candelalides are fraught with challenges that spur chemical innovation. ebi.ac.uk

One of the primary difficulties lies in the stereocontrolled construction of the densely functionalized 7/6/6 tricyclic diterpene core. ebi.ac.uk Specifically for this compound, this involved forging the trans-decalin skeleton with precise control over its multiple stereocenters.

A key innovation in the total synthesis of this compound was the use of a strategic nih.gov-Wittig rearrangement. clockss.orgnih.gov This reaction was ingeniously employed to establish the crucial stereogenic center at C9 and simultaneously install the exo-methylene group at C8, which is a characteristic feature of the candelalide family.

Another significant challenge is the coupling of the complex diterpenoid portion with the substituted γ-pyrone moiety. nih.gov The synthesis required the development of a robust and efficient method to form the C16-C3' bond, uniting the two major fragments of the molecule in a convergent manner. nih.gov Finally, the construction of the dihydropyran ring (the A ring in the full structure) through a late-stage internal nucleophilic ring closure represented the final hurdle in assembling the complete molecular architecture. nih.govebi.ac.uk Overcoming these challenges not only provided access to these biologically important molecules but also advanced the field of synthetic organic chemistry.

Synthetic Strategies and Chemical Derivatization of Candelalide B

Total Synthesis Approaches to Candelalide B

The total synthesis of this compound has been a subject of significant interest within the synthetic chemistry community, leading to the development of robust and elegant pathways to construct its complex molecular framework. These approaches are characterized by their efficiency and precision in assembling the multiple stereocenters and distinct structural motifs of the target molecule.

Enantioselective Total Synthesis Routes

The first enantioselective total synthesis of (-)-Candelalide B was accomplished as part of a unified strategy that also yielded its congeners, Candelalide A and C. nih.govebi.ac.uk This seminal work by Katoh and coworkers commenced from the readily available chiral building block, (+)-5-methyl-Wieland-Miescher ketone, which served as the starting point for the stereocontrolled construction of the molecule's core. nih.govmdpi.com The successful execution of this enantioselective route was pivotal, as it unequivocally established the absolute configuration of the naturally occurring candelalides. nih.govebi.ac.uk The synthesis meticulously builds upon the initial chirality of the starting material to install the numerous stereogenic centers of this compound with high fidelity.

Convergent and Unified Synthetic Strategies for Candelalides

The synthesis of this compound is a notable example of a convergent and unified strategic design. nih.gov A convergent approach involves the independent synthesis of major fragments of the molecule, which are then joined together at a late stage. acs.orgnih.govrsc.org In the case of this compound, the molecule is retrosynthetically disconnected into two key building blocks: a complex trans-decalin portion and a substituted γ-pyrone moiety. nih.govacs.org

This strategy is also unified, as it provides access to multiple members of the candelalide family from common intermediates. nih.govclockss.org This modularity not only represents an efficient approach to synthesizing Candelalides A, B, and C but also facilitates the preparation of various analogues for structure-activity relationship (SAR) studies. researchgate.net The ability to diverge from a central intermediate to produce different final products is a hallmark of a highly sophisticated and well-planned synthetic campaign. acs.org

Key Methodological Advances in this compound Synthesis

The successful synthesis of this compound relied on the application of powerful and stereoselective chemical reactions to construct its key structural features. These include specific rearrangement reactions to set crucial stereocenters and strategic coupling reactions to unite complex fragments.

Application ofnih.govresearchgate.net-Wittig Rearrangement

The nih.govresearchgate.net-Wittig rearrangement is a base-promoted transformation of an ether into an alcohol, involving the migration of an alkyl group to the adjacent carbanionic center. organic-chemistry.org This reaction typically proceeds through a radical dissociation-recombination mechanism within a solvent cage. organic-chemistry.org It is a powerful tool for carbon-carbon bond formation, resulting in the creation of secondary or tertiary alcohols. organic-chemistry.orgmdpi.com The regioselectivity between the nih.govresearchgate.net- and the competing nih.govacs.org-Wittig rearrangement can often be controlled by factors such as temperature and substrate structure. scripps.edu

While the nih.govresearchgate.net-Wittig rearrangement is a known synthetic transformation, in the documented total synthesis of this compound, the closely related nih.govacs.org-Wittig sigmatropic rearrangement was the key strategic element employed. nih.govebi.ac.ukacs.org This specific rearrangement was used on a stannylmethyl ether derivative to precisely and stereoselectively install the required stereogenic center at the C9 position and simultaneously form the exo-methylene group at the C8 position of the decalin core. nih.govebi.ac.ukclockss.org

Semipinacol Rearrangement for Core Structure Construction

As an alternative to the Wittig rearrangement strategy, a route centered on a semipinacol rearrangement has been developed for the construction of the candelalide core. researchgate.net The semipinacol rearrangement involves the 1,2-migration of a carbon or hydrogen atom in a heterosubstituted alcohol, driven by the formation of a stable carbonyl group. synarchive.com

Research in this area has demonstrated the construction of the 9,10-syn-trans-decalin skeleton, a foundational structure for candelalides, using a semipinacol rearrangement as the pivotal step. researchgate.nethku.hk This approach, starting from (+)-sclareolide, utilizes a Lewis acid-promoted (ZnBr2) semipinacol rearrangement to diastereoselectively establish the crucial C9 α-substituent on the decalin core. hku.hk The successful synthesis of a candelalide analogue using this methodology highlights its potential as a viable alternative strategy for accessing this family of natural products. researchgate.nethku.hk

Strategic Coupling of Decalin and Gamma-Pyrone Moieties

A cornerstone of the convergent synthesis of this compound is the strategic coupling of the two major fragments of the molecule. nih.govacs.org This key carbon-carbon bond-forming reaction unites the fully elaborated trans-decalin segment with the substituted γ-pyrone ring system to assemble the complete carbon framework. ebi.ac.uk

Summary of Synthetic Strategies

StrategyKey Reaction(s)Starting Material (Example)Target(s)Reference(s)
Unified Enantioselective Synthesis nih.govacs.org-Wittig Rearrangement; Decalin-Pyrone Coupling(+)-5-Methyl-Wieland-Miescher Ketone(-)-Candelalides A, B, C nih.govebi.ac.uk
Decalin Core via Rearrangement Semipinacol Rearrangement(+)-SclareolideCandelalide Analogue researchgate.nethku.hk

Intramolecular Cyclization Reactions for Ring Formation

The construction of the complex polycyclic architecture of this compound relies critically on intramolecular cyclization reactions to form its characteristic ring systems. Synthetic strategies frequently culminate in a cyclization step to forge the A-ring, which is a di- or tetrahydropyran (B127337) ring. ebi.ac.uk One established method involves the construction of this ring through an internal S_N2-type cyclization. researchgate.net This key step can be achieved by the internal nucleophilic ring closure of a precursor containing either a hydroxy aldehyde or a hydroxy epoxide. ebi.ac.uk

In a convergent synthesis approach, after coupling the decalin (BC ring system) with the γ-pyrone moiety, the final ring closure forms the tetrahydrofuran (B95107) ring in a one-pot fashion. researchgate.net This strategy highlights the efficiency of using intramolecular reactions to introduce significant structural complexity in a single transformation. Another documented approach involves the cyclization of a ketone intermediate, which is then followed by a borohydride (B1222165) reduction to install the correct stereochemistry and yield optically active this compound. researchgate.net These cyclization strategies are pivotal in completing the total synthesis of the natural product. ebi.ac.uk

Key intramolecular cyclization approaches in the synthesis of this compound and its core structure are summarized below.

Precursor Functional GroupReaction TypeRing FormedReference
Hydroxy epoxideInternal Nucleophilic Ring ClosureTetrahydropyran (A-ring) ebi.ac.uk
Hydroxy aldehydeInternal Nucleophilic Ring ClosureDihydropyran (A-ring) ebi.ac.uk
KetoneCyclization / ReductionTetrahydrofuran researchgate.net
Alkene / NucleophileS_N2-type CyclizationTetrahydrofuran researchgate.net

Synthesis of this compound Analogues and Derivatives for Research Purposes

The synthesis of analogues and derivatives of this compound is a crucial area of research, primarily aimed at exploring structure-activity relationships (SAR). researchgate.net By systematically modifying the structure of the parent molecule, researchers can identify the specific chemical features responsible for its biological activity, such as its function as a blocker of the Kv1.3 potassium channel. ebi.ac.uk The development of synthetic methods that are convergent and unified allows for the preparation of various candelalide analogues. ebi.ac.ukresearchgate.net

These research efforts are not limited to this compound alone but extend to structurally related natural products. For instance, subglutinols A and B, which are also diterpenoid pyrone immunosuppressive agents, are often studied alongside candelalides. researchgate.net The synthesis of subglutinol derivatives and other analogues provides a panel of related compounds that can be assayed to understand their functional mechanisms and potential as immunosuppressive or osteogenic agents. researchgate.netresearchgate.net This comparative approach is essential for identifying new lead compounds with improved potency or more desirable pharmacological profiles. researchgate.net

The table below details some key compounds related to this compound that have been synthesized for research.

Compound NameCompound ClassPurpose of Synthesis/StudyReference
Candelalide ADiterpenoid PyroneKv1.3 channel blocker; Immunosuppressive agent ebi.ac.uk
Candelalide CDiterpenoid PyroneKv1.3 channel blocker; Immunosuppressive agent ebi.ac.uk
Subglutinol ADiterpenoid PyroneImmunosuppressive agent; Osteogenic activity studies researchgate.net
Subglutinol BDiterpenoid PyroneImmunosuppressive agent; Osteogenic activity studies researchgate.net
(+)-syn-CopalolDiterpenoidSynthetic precursor/analogue for biological evaluation researchgate.net

Computational and Retrosynthetic Analysis for this compound

Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which provides a blueprint for its forward synthesis. deanfrancispress.com For a complex natural product like this compound, this process is essential for designing a logical and efficient synthetic route. deanfrancispress.com

The retrosynthesis of this compound reveals a convergent strategy. The primary disconnections are:

A-Ring Formation : The dihydropyran A-ring can be disconnected via a retro-cyclization reaction, revealing a hydroxy aldehyde or hydroxy epoxide precursor. ebi.ac.uk This identifies an intramolecular cyclization as a key final step in the forward synthesis.

C16-C3' Bond Cleavage : The bond connecting the decalin system to the pyrone moiety is another strategic point for disconnection. This cleavage breaks the molecule into two main fragments: a functionalized trans-decalin portion (the BC ring system) and a γ-pyrone moiety. ebi.ac.ukacs.org This approach allows for the independent synthesis of these two complex fragments before they are coupled together.

Decalin Ring Simplification : The trans-decalin fragment itself can be further simplified. A key step in its synthesis involves a researchgate.netnih.gov-Wittig rearrangement, which is used to strategically install the stereocenter at C9 and the exocyclic methylene (B1212753) group at C8. ebi.ac.ukacs.org The synthesis often begins from a well-known starting material such as (+)-5-methyl-Wieland-Miescher ketone. ebi.ac.uk

Computational Analysis

While specific computational studies focused solely on this compound are not extensively detailed in the literature, computational chemistry offers powerful tools that are broadly applied in the synthesis and structural elucidation of such complex natural products. mdpi.comcam.ac.uk These methods provide insights that are complementary to experimental data. mdpi.com

Structure Verification : Density Functional Theory (DFT) is a primary method used to calculate the nuclear magnetic resonance (NMR) spectra of proposed structures. mdpi.comcam.ac.uk By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data, the correct structure and stereochemistry can be confirmed. mdpi.com Automated platforms like DP4-AI can even calculate the probability of a structure being correct based on this correlation. cam.ac.uk

Mechanistic Insights : Computational analysis can be used to investigate the feasibility of proposed reaction mechanisms. mdpi.com By calculating the potential energy surfaces and the energy barriers of transition states for key steps, such as the intramolecular cyclization, chemists can determine if a proposed synthetic route is plausible. mdpi.comresearchgate.net

Molecular Properties : Methods like DFT and molecular docking can be used to analyze the molecule's electronic properties and predict its interaction with biological targets, such as the Kv1.3 ion channel. mdpi.combrieflands.com This can help rationalize the observed biological activity and guide the design of new analogues with enhanced potency. brieflands.com

Biosynthetic Pathways and Biotechnological Production of Candelalide B

Proposed Biosynthetic Origins of Diterpenoid Pyrones

Diterpenoid pyrones (DTPs) are a family of fungal secondary metabolites that, despite their structural diversity, are believed to share a common biogenetic origin. researchgate.netrsc.org The proposed biosynthetic pathway commences with a hybrid molecule formed from a diterpenyl group and a pyrone ring. researchgate.netrsc.org This common progenitor is thought to be a geranylgeranyl-pyrone hybrid. researchgate.net

The structural variety observed within the DTP family, which includes candelalide B, arises from a series of complex enzymatic modifications. researchgate.net These modifications include multiple oxidation, rearrangement, and cyclization reactions that sculpt the initial hybrid precursor into the final, structurally distinct molecules. researchgate.net Based on the architectural differences that result from these biosynthetic transformations, DTPs can be categorized into three main types. rsc.org The candelalides, isolated from the fungus Sesquicillium candelabrum, are considered to originate from the same fundamental biosynthetic pathway as other related DTPs like the subglutinols. researchgate.netportico.org

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The production of secondary metabolites like this compound in fungi is orchestrated by a set of genes co-located on the chromosome, known as a biosynthetic gene cluster (BGC). nih.govbiorxiv.org The identification of these BGCs is crucial for understanding and manipulating the production of the target compound. The primary strategies for identifying DTP biosynthetic gene clusters involve genome mining and heterologous expression. nih.govacs.orgresearchgate.net

Genome mining approaches scan the genomes of producing organisms, such as Sesquicillium candelabrum for this compound, for genes encoding key enzymes characteristic of DTP biosynthesis. portico.orgresearchgate.net These key enzymes typically include:

Polyketide Synthase (PKS): Responsible for synthesizing the α-pyrone ring from simple acyl-CoA precursors.

Geranylgeranyl Pyrophosphate (GGPP) Synthase: Synthesizes the C20 diterpene precursor, GGPP.

Prenyltransferase (PT): Catalyzes the crucial C-C bond formation between the polyketide-derived pyrone and the diterpenyl moiety from GGPP.

Terpene Cyclase (TC): Mediates the intricate cyclization of the diterpene portion to form characteristic ring systems, such as the trans-decalin core found in many DTPs. researchgate.net

Tailoring Enzymes: A suite of enzymes, often cytochrome P450 monooxygenases and other oxidoreductases, that perform post-cyclization modifications (e.g., hydroxylations, epoxidations) to generate the final structure of this compound.

Confirmation that a candidate BGC is responsible for the production of a specific DTP is typically achieved through heterologous expression. researchgate.net This involves transferring the entire gene cluster, or a minimal set of necessary genes, into a well-characterized, genetically tractable host organism like Aspergillus nidulans or Aspergillus oryzae. researchgate.netresearchgate.net Successful production of the compound in the heterologous host confirms the function of the identified BGC. For instance, the BGC for the related subglutinols was confirmed by expressing the genes for a PKS, a prenyltransferase, and a GGPP synthase in A. nidulans, which resulted in the production of a key biosynthetic intermediate. researchgate.net

Enzymatic Mechanisms Involved in this compound Formation

The formation of this compound is a multi-step enzymatic process involving a hybrid polyketide-terpenoid pathway. The key enzymatic steps are outlined below:

StepEnzyme ClassSubstrate(s)ProductDescription
1Polyketide Synthase (PKS)Acetyl-CoA, Malonyl-CoAPolyketide intermediateAn iterative PKS synthesizes a short polyketide chain which cyclizes to form the α-pyrone ring structure.
2GGPP SynthaseIsopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP)Geranylgeranyl pyrophosphate (GGPP)Condensation of IPP and DMAPP units to form the C20 precursor for the diterpene moiety.
3Prenyltransferase (PT)α-pyrone intermediate, GGPPGeranylgeranyl-pyroneCovalent attachment of the diterpene precursor (GGPP) to the pyrone ring.
4Terpene Cyclase (TC)Geranylgeranyl-pyroneCyclized diterpenoid pyroneIntramolecular cyclization of the geranylgeranyl chain to form the characteristic polycyclic diterpene core of this compound.
5Tailoring Enzymes (e.g., Cytochrome P450s)Cyclized diterpenoid pyroneThis compoundA series of specific oxidation reactions (e.g., hydroxylation) at various positions on the scaffold to yield the final bioactive molecule. nih.gov

The pyrone ring itself can act as a Michael acceptor, a chemical feature that can be important for the biological activity of some pyrone-containing compounds. chemrxiv.org The precise sequence of cyclization and oxidation steps defines the final stereochemistry and structure of this compound.

Heterologous Expression and Combinatorial Biosynthesis for Novel Analogues

Heterologous expression is a powerful synthetic biology tool for producing natural products in a more amenable host organism and for creating novel derivatives. nih.govnih.govfrontiersin.orgmdpi.comkuleuven.be The expression of DTP biosynthetic gene clusters in hosts like Aspergillus oryzae has not only enabled the production of known compounds but has also led to the discovery of new analogues. researchgate.net

Combinatorial biosynthesis takes this a step further by mixing and matching genes from different biosynthetic pathways to generate "unnatural" natural products. researchgate.netanr.frcaister.com This approach has been successfully applied to the DTP family. By reconstituting native and engineered DTP pathways in A. oryzae, researchers have produced a variety of new compounds. researchgate.net

Key strategies in combinatorial biosynthesis for generating this compound analogues include:

Swapping Tailoring Enzymes: Introducing tailoring enzymes (e.g., oxidases, methyltransferases) from other DTP pathways to modify the this compound scaffold at different positions.

Using Different Terpene Cyclases: Combining the candelalide PKS and PT with terpene cyclases from other pathways could generate novel diterpene skeletons attached to the pyrone ring.

Substrate Analogs: Feeding chemically synthesized analogs of biosynthetic intermediates to the engineered host strain (mutasynthesis) can lead to their incorporation and the creation of new derivatives. anr.fr

Enzyme Engineering: Modifying the substrate specificity of key enzymes, such as terpene synthases or P450s, can expand the range of products generated. nih.govbeilstein-journals.org

These synthetic biology approaches provide a platform to expand the chemical diversity of the candelalide family, potentially leading to the discovery of new analogues with improved or novel biological activities. researchgate.net

Metabolic Engineering Strategies for Sustainable Production

While heterologous expression can enable production, yields are often low. Metabolic engineering aims to optimize the host organism's metabolism to enhance the production of the target compound, such as candalide B, providing a sustainable and reliable supply. mdpi.comresearchgate.netnih.gov Drawing from established strategies for other secondary metabolites, the following approaches could be applied to improve this compound production in a heterologous host:

Upregulation of Precursor Supply: this compound biosynthesis requires precursors from both polyketide and terpenoid pathways. Engineering strategies would focus on increasing the intracellular pools of acetyl-CoA/malonyl-CoA for the pyrone ring and GGPP for the diterpene moiety. nih.gov This can be achieved by:

Overexpressing key enzymes in the glycolysis and pentose (B10789219) phosphate (B84403) pathways. nih.gov

Overexpressing the native or a heterologous GGPP synthase. researchgate.net

Engineering the methylerythritol phosphate (MEP) or mevalonate (B85504) (MVA) pathways, which produce the IPP and DMAPP building blocks for GGPP. nih.gov

Blocking Competing Pathways: To channel metabolic flux towards this compound, genes involved in competing pathways that drain the necessary precursors can be deleted or downregulated using tools like CRISPRi. nih.govplos.org For example, pathways leading to other secondary metabolites or primary metabolic byproducts could be targeted.

Optimization of Gene Expression: The expression levels of the candelalide BGC genes must be balanced. Using strong, inducible promoters or constructing synthetic promoters can help optimize the expression of each biosynthetic gene to avoid the accumulation of toxic intermediates and ensure a smooth flow through the pathway. nih.gov

Process Optimization: Fermentation conditions, including media composition, temperature, and pH, can be optimized in a bioreactor to maximize cell growth and product formation. mdpi.com

By systematically applying these metabolic engineering strategies, it is feasible to develop a microbial cell factory for the high-titer, sustainable production of this compound and its analogues. plos.org

Biological Activities and Molecular Mechanisms of Candelalide B

Potassium Channel Modulation

The primary mechanism through which candelalide B exerts its biological effects is by modulating the activity of potassium channels.

This compound has been identified as a blocker of the voltage-gated potassium channel Kv1.3. researchgate.netnih.govvdoc.pubacs.org The Kv1.3 channel is a crucial component in regulating the membrane potential of various cell types, including lymphocytes. scientificarchives.com Blockers of this channel are considered potential immunosuppressants because of their ability to interfere with the function of effector memory T (TEM) cells, which play a significant role in autoimmune diseases. researchgate.netscientificarchives.comnih.gov While related compounds like correolide (B1246394) also block Kv1.3, they often lack specificity, affecting other Kv1 family channels. researchgate.net this compound is part of a group of natural product-derived Kv1.3 blockers that are structurally complex and rich in oxygen atoms. nih.gov

The inhibitory effect of this compound on the Kv1.3 channel has been quantified using functional assays, such as the 86Rb+ efflux assay. This assay measures the flow of rubidium ions, a surrogate for potassium ions, through the channel. This compound was found to block 86Rb efflux through Kv1.3 channels with a reported half-maximal inhibitory concentration (IC50) of 1.2 µM. researchgate.net This demonstrates its potency as a Kv1.3 channel inhibitor. The 86Rb-efflux assay is a common high-throughput screening method used to identify and characterize inhibitors of potassium channels. researchgate.net

CompoundAssayTargetIC50 (µM)
This compound86Rb EffluxKv1.31.2
Candelalide A86Rb EffluxKv1.33.7
Candelalide C86Rb EffluxKv1.32.5

The mechanism of Kv1.3 channel inhibition by compounds similar to this compound, such as correolide, involves direct interaction with the pore-facing residues of the channel. researchgate.net Although the specific binding site of this compound has not been fully elucidated, studies on related molecules suggest that these inhibitors bind within the inner pore of the channel. researchgate.net This interaction physically obstructs the flow of potassium ions, leading to the observed inhibitory effect. The binding of such ligands can be influenced by the presence of a potassium ion within the pore, which can stabilize the inhibitor-channel complex. researchgate.net

Inhibition of Ion Efflux (e.g., 86Rb efflux)

Immunomodulatory Effects

The modulation of the Kv1.3 channel by this compound translates into significant effects on the immune system, particularly on T-lymphocytes.

The blockade of Kv1.3 channels is a recognized strategy for achieving immunosuppression. researchgate.netscientificarchives.comnih.gov These channels are highly expressed on effector memory T-cells, which are key players in various autoimmune diseases. nih.gov By inhibiting Kv1.3, this compound can suppress the activity of these T-cells, thereby demonstrating its potential as an immunosuppressive agent. researchgate.netacs.org The development of selective Kv1.3 blockers is a major goal in the search for safer and more effective treatments for autoimmune disorders. acs.orgscientificarchives.com

Immunosuppressive Potential via Kv1.3 Blockade

Investigational Antitumor Activity

This compound, a diterpenoid pyrone isolated from the fungus Sesquicillium candelabrum, has been identified as a compound with notable in vitro antitumor properties. acs.org Research indicates that this natural product exhibits inhibitory effects against a variety of cancer cell lines. Specifically, studies have demonstrated the potential of this compound to suppress the growth of cells derived from breast, lung, and colon tumors.

The primary mechanism believed to underlie its anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.comfrontiersin.org This process is a critical pathway for eliminating potentially harmful or cancerous cells. nih.gov In cancer cells, the apoptotic process can be dysregulated, allowing for uncontrolled proliferation. wikipedia.org The pro-apoptotic action of this compound is suggested by observations of morphological changes and DNA fragmentation in cancer cells following treatment, which are characteristic hallmarks of apoptosis. mdpi.comwikipedia.org This induction of apoptosis is a target for many anticancer therapies, as it leverages the cell's own machinery to trigger cell death. nih.govfrontiersin.org

Table 1: Investigational Antitumor Activity of this compound

Cancer Type Activity Proposed Mechanism
Breast Cancer Growth inhibition Induction of Apoptosis
Lung Cancer Growth inhibition Induction of Apoptosis
Colon Cancer Growth inhibition Induction of Apoptosis

Investigational Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory and immunosuppressive potential, primarily through its targeted action on a specific ion channel. researchgate.netresearchgate.net The principal molecular mechanism is the blockade of the voltage-gated potassium channel known as Kv1.3. acs.orgresearchgate.net

The Kv1.3 channel is prominently expressed on the surface of immune cells, including T-lymphocytes, and plays a critical role in their activation and proliferation. jneurology.comscielo.br By maintaining the cell's membrane potential, these channels facilitate the sustained influx of calcium required for T-cell activation upon encountering an antigen. acs.orgscielo.br Blockade of the Kv1.3 channel leads to cell depolarization, which in turn diminishes calcium entry and suppresses the subsequent activation and proliferation of T-cells. acs.orgimmunology.org This interruption of T-cell function is a key strategy for achieving immunosuppression, making Kv1.3 a significant target for therapies aimed at autoimmune and inflammatory diseases. researchgate.netjneurology.comscielo.br

Research has quantified the potency of this compound in this role. It effectively blocks the Kv1.3 channel with a half-maximal inhibitory concentration (IC50) value of 1.2 µM. acs.org This makes it a more potent inhibitor of the Kv1.3 channel compared to its structural relatives, candelalide A (IC50 = 3.7 µM) and candelalide C (IC50 = 2.5 µM), highlighting the importance of its specific chemical structure for this biological activity. acs.org

Table 2: Activity of this compound on the Kv1.3 Potassium Channel

Molecular Target Action Potency (IC50) Biological Outcome
Voltage-gated potassium channel (Kv1.3) Blockade 1.2 µM acs.org Inhibition of T-cell activation, Immunosuppression acs.orgresearchgate.net

Investigational Antimicrobial Activity

In addition to its other biological effects, this compound has been reported to possess antimicrobial properties. Initial findings indicate that the compound exhibits activity against a variety of microorganisms, encompassing both bacteria and fungi.

While these preliminary observations suggest a broad-spectrum potential, the available scientific literature does not yet provide extensive details on its specific antimicrobial profile. Comprehensive studies detailing the full range of susceptible microbial species, as well as quantitative measures of potency such as Minimum Inhibitory Concentration (MIC) values, are not widely documented. Further research is necessary to fully characterize the antimicrobial efficacy and spectrum of this compound.

Table 3: General Antimicrobial Spectrum of this compound

Kingdom Activity Observed
Bacteria Yes
Fungi Yes

Structure Activity Relationship Sar Studies of Candelalide B and Derivatives

Systematic Modification and Design of Candelalide B Analogues

The foundation for SAR studies of this compound was laid by the successful enantioselective total synthesis of the natural products (–)-candelalides A, B, and C. nih.gov These syntheses, accomplished in a convergent and unified manner, not only confirmed the absolute stereochemistry of these complex molecules but also provided a strategic framework for generating diverse analogues for biological evaluation. researchgate.netresearchgate.net

The synthetic strategies employed offer several points for modification to systematically probe the structure of this compound. Key aspects of the established syntheses that enable analogue design include:

Decalin Skeleton Construction: The synthesis of the core trans-decalin BC-ring system is a critical achievement. nih.gov A key step involves a researchgate.netmedchemexpress.com-Wittig rearrangement to install the stereocenter at C9 and the C8 exo-methylene group. nih.gov This portion of the molecule serves as the rigid scaffold, and modifications here, such as altering ring fusion stereochemistry or substituting the methyl groups, could systematically probe the importance of the scaffold's conformation.

γ-Pyrone Coupling: A straightforward coupling reaction connects the decalin segment to the γ-pyrone moiety. nih.gov This allows for the possibility of introducing different heterocyclic "head" groups in place of the γ-pyrone to investigate its role in channel binding.

A-Ring Formation: The characteristic di- or tetrahydropyran (B127337) A-ring is constructed late in the synthesis via an internal nucleophilic ring closure. nih.gov This late-stage formation is particularly advantageous for analogue design, as it allows for the synthesis of a common intermediate (the decalin-pyrone fragment) which can then be used to create a variety of A-ring analogues with different substituents, ring sizes, or levels of saturation.

While extensive libraries of systematically modified this compound analogues have not been reported in the literature, the existing synthetic routes provide a clear and potent blueprint for their future design and construction to conduct comprehensive SAR studies. researchgate.net

Identification of Pharmacophoric Elements for Kv1.3 Binding

The pharmacophore of this compound comprises the essential three-dimensional arrangement of chemical features required for binding to the Kv1.3 channel. Analysis of the candelalide structures suggests three primary pharmacophoric elements.

The Rigid Diterpenoid Scaffold: The central trans-fused decalin ring system acts as a rigid conformational anchor. This scaffold serves to orient the other functional groups—the A-ring and the γ-pyrone—in a precise spatial arrangement necessary for effective interaction with the binding site on the Kv1.3 channel.

The Oxygenated A-Ring: The tetrahydropyran A-ring is a key determinant of activity. The differences in saturation and substitution on this ring between candelalides A, B, and C directly impact their biological potency. The oxygen atom within this ring likely serves as a hydrogen bond acceptor, and its stereochemical presentation is critical for optimal binding.

The γ-Pyrone Headgroup: The fully substituted γ-pyrone ring is a crucial element for biological activity. This moiety, common in many biologically active natural products, likely interacts with the outer vestibule of the channel pore. Its carbonyl group and ring oxygen atom can act as hydrogen bond acceptors, while the methyl and methoxy (B1213986) substituents can engage in hydrophobic interactions.

Together, these elements create a molecule with a specific three-dimensional profile tailored for recognition by the Kv1.3 channel.

Correlation between Structural Features and Biological Potency

The primary SAR data for the candelalide class comes from the comparison of the naturally occurring analogues A, B, and C. These compounds differ primarily in the structure of the A-ring, leading to notable differences in their Kv1.3 inhibitory activity.

According to research from the Merck group that first isolated the compounds, this compound is the most potent of the three natural analogues, exhibiting an IC₅₀ of 1.2 µM in a ⁸⁶Rb efflux assay through Kv1.3 channels. researchgate.net While specific IC₅₀ values for candelalides A and C are not consistently reported in the literature, they are noted to be less active than this compound. Another related diterpenoid pyrone, Nalanthalide, shows weaker activity with an IC₅₀ of 3.9 µM against Kv1.3. medchemexpress.com

The structural variations and their impact on potency are summarized below.

CompoundKey Structural Features (A-Ring)Kv1.3 IC₅₀Reference
Candelalide ATetrahydropyran ring, different stereochemistry at C3 compared to this compound.Less active than this compound nih.govresearchgate.net
This compoundSaturated tetrahydropyran ring.1.2 µM researchgate.net
Candelalide CUnsaturated dihydropyran ring.Less active than this compound nih.govresearchgate.net
NalanthalideDifferent diterpenoid scaffold.3.9 µM medchemexpress.com

The superior activity of this compound suggests that the specific stereochemistry and the fully saturated tetrahydropyran A-ring are optimal for Kv1.3 inhibition among these natural analogues. The presence of unsaturation in the A-ring of candelalide C, or the alternative stereoconfiguration in candelalide A, appears to be detrimental to potent channel blockade. However, it is noted that the candelalide class of molecules is considered poorly selective for Kv1.3 over other related potassium channels. nih.gov

Ligand-Protein Interaction Modeling and Computational SAR

While specific computational studies, such as molecular docking or quantitative structure-activity relationship (QSAR) models for this compound itself, have not been extensively published, a wealth of information on the Kv1.3 channel's binding site provides a strong basis for hypothetical modeling. Studies using other ligands, from peptide toxins to other small molecules, have mapped the key interaction sites in the channel's outer vestibule. scielo.br

The binding site for small-molecule inhibitors and peptide toxins is located in the outer pore of the channel. High-resolution cryo-electron microscopy and mutagenesis studies have identified several critical residues that form this binding pocket: scielo.brresearchgate.net

The Channel Turret: The loops connecting the transmembrane helices form a "turret" around the pore entrance, and residues here are critical for selectivity. A unique histidine residue (H451 in human Kv1.3) at the outer entrance is a key feature that distinguishes Kv1.3 from many other Kv channels. scielo.brresearchgate.net

The Selectivity Filter: The pore is lined by the highly conserved "GYGD" signature sequence. The backbone carbonyls of these residues are essential for coordinating potassium ions, and blockers often interact near this region to physically occlude the ion pathway. scielo.br

P-loop Residues: Amino acids in the P-loop that forms the outer pore, such as Glycine 448 (G448), directly interact with bound ligands. researchgate.net

Based on this known architecture, a hypothetical binding model for this compound can be proposed:

The γ-pyrone headgroup likely orients towards the central pore. Its carbonyl oxygen could form a hydrogen bond with residues near the selectivity filter, contributing to the blockage of ion flow.

The hydrophobic decalin scaffold would fit into a nonpolar pocket on the side of the vestibule, formed by hydrophobic and aromatic residues. This interaction would serve to anchor the molecule in the correct orientation.

The tetrahydropyran A-ring could form additional hydrogen bonds or van der Waals contacts with the channel's turret region, explaining why its specific structure and stereochemistry are so critical for the potency observed in this compound.

The development of explicit computational models for the this compound-Kv1.3 complex would be a valuable future step to refine these hypotheses and guide the rational design of more potent and selective analogues. nih.gov

Future Research Directions and Translational Perspectives for Candelalide B

Exploration of Undiscovered Biological Activities

While candelalide B is primarily known as a blocker of the Kv1.3 potassium channel, its full spectrum of biological activities remains largely unexplored. nih.govresearchgate.net Future research should focus on comprehensive screening against a wide array of biological targets to uncover novel mechanisms of action. This could reveal therapeutic potential beyond its current association with immunosuppression. nih.govclockss.org

Systematic investigation into its effects on other ion channels, enzymes, and signaling pathways could identify new therapeutic avenues. For instance, many natural products with complex stereochemistry exhibit diverse biological activities. acs.org Techniques such as transcriptional profiling could be employed to predict novel mechanisms of action by observing the global changes in gene expression in response to this compound treatment. nih.gov This approach has been successful in identifying the targets of other novel antibacterial agents. nih.gov

Design and Synthesis of Advanced this compound Analogues with Enhanced Specificity

The development of this compound analogues with improved specificity for the Kv1.3 channel is a critical area of future research. researchgate.net While this compound is the most potent of the candelalide family, enhancing its selectivity over other Kv channels is necessary to minimize potential off-target effects. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are essential to guide the rational design of new analogues. rsc.orgresearchgate.net By systematically modifying the core structure of this compound, researchers can identify the key functional groups responsible for its activity and selectivity. rsc.orgresearchgate.net The convergent and unified synthesis of candelalides A, B, and C has provided a foundation for creating diverse analogues for these SAR studies. researchgate.netnih.gov The goal is to develop compounds with a more favorable therapeutic index, which is crucial for their clinical translation.

Development of Quantitative Analytical Methods for this compound in Complex Matrices

To facilitate preclinical and clinical studies, robust and validated analytical methods for the quantification of this compound in complex biological matrices are required. nih.govnih.gov These methods are essential for pharmacokinetic and pharmacodynamic modeling, which are critical for understanding the absorption, distribution, metabolism, and excretion of the compound. momentum.bio

Developing such methods will likely involve advanced chromatographic and mass spectrometric techniques. nih.govmdpi.comcdc.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the sensitive and selective quantification of small molecules in biological samples like plasma, urine, and tissues. mdpi.comcdc.govclu-in.org The establishment of these methods will be a key step in moving this compound from the laboratory to clinical applications.

Analytical TechniqueApplicationKey Considerations
High-Performance Liquid Chromatography (HPLC) Separation and quantification of this compound from complex mixtures. mdpi.comChoice of column, mobile phase, and detector are crucial for resolution and sensitivity. mdpi.comclu-in.org
Mass Spectrometry (MS) Highly sensitive and specific detection and identification of this compound and its metabolites. nih.govCan be coupled with HPLC (LC-MS) for enhanced analytical power. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of this compound and its analogues. rsc.orgCan be used in hyphenated techniques like HPLC-HRMS-SPE-NMR for identifying novel compounds in complex mixtures. nih.gov

Integration of Synthetic Biology and Chemoenzymatic Approaches for Scalable Production

The natural production of this compound from Sesquicillium candelabrum may not be sufficient for large-scale therapeutic development. rsc.org Therefore, exploring alternative and more scalable production methods is a priority. Synthetic biology and chemoenzymatic approaches offer promising solutions. beilstein-journals.orgnih.gov

Synthetic biology could involve engineering microbial hosts, such as Streptomyces or E. coli, to produce this compound or its precursors. rsc.orgnih.gov This would involve identifying and transferring the biosynthetic gene cluster responsible for its production. Chemoenzymatic synthesis, which combines chemical synthesis with enzymatic transformations, can offer efficient and stereoselective routes to complex molecules like this compound. beilstein-journals.orgmdpi.combeilstein-journals.org This approach can leverage the high selectivity of enzymes to overcome challenges in traditional organic synthesis. nih.gov The development of scalable production methods is crucial for ensuring a reliable and cost-effective supply of this compound for further research and potential commercialization. nih.govnih.gov

Role of this compound as a Chemical Probe for Biological Systems

Beyond its therapeutic potential, this compound can serve as a valuable chemical probe to investigate the role of the Kv1.3 channel and other potential targets in various biological processes. nih.gov By selectively modulating the activity of its target(s), this compound can help to elucidate their physiological and pathological functions. neurotree.org

Using this compound and its analogues in cellular and animal models can provide insights into the mechanisms underlying autoimmune diseases, neurological disorders, and other conditions where its targets are implicated. nih.gov This can lead to the validation of new drug targets and a deeper understanding of disease biology. The development of potent and selective inhibitors is crucial for their utility as pharmacological tools. acs.org

Q & A

Basic Research Questions

Q. What are the validated methodologies for isolating and characterizing candelalide B from natural sources?

  • Methodological Answer : Isolation typically involves bioassay-guided fractionation using column chromatography (e.g., silica gel, HPLC) followed by spectroscopic characterization (NMR, MS, IR). Researchers must document solvent systems, retention times, and spectral data to ensure reproducibility . Purity should be confirmed via HPLC (>95% purity threshold) and comparison with published spectral libraries .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer : Detailed protocols for synthetic steps (e.g., reaction conditions, catalysts, purification methods) must be provided, including batch-specific variability (e.g., temperature, humidity). Cross-lab validation via round-robin testing and sharing raw spectral data (e.g., NMR FID files) enhances reproducibility . Statistical tools like coefficient of variation (CV) can quantify procedural consistency .

Q. What in vitro assays are optimal for initial screening of this compound's bioactivity?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, luciferase reporters for target engagement) with appropriate controls (positive/negative, solvent-only). Dose-response curves (IC₅₀/EC₅₀) and replicates (n ≥ 3) are critical. Include time-resolved assays to assess temporal effects .

Advanced Research Questions

Q. How can contradictory findings on this compound's mechanism of action be resolved?

  • Methodological Answer : Employ orthogonal assays (e.g., CRISPR knockouts, thermal shift assays) to validate target binding. Meta-analyses of published data using tools like PRISMA can identify methodological disparities (e.g., cell lines, assay endpoints). Bayesian statistics may reconcile conflicting dose-response relationships .

Q. What strategies enhance this compound's pharmacological profile through structural modification?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitutions (e.g., esterification, halogenation) followed by in vitro/in vivo testing. Computational approaches (molecular docking, QSAR) prioritize analogs. Publish synthetic routes, crystallographic data (if available), and ADMET profiles (e.g., CYP450 inhibition) .

Q. Which analytical techniques are essential for validating this compound's stability under diverse storage conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) using HPLC-UV/PDA to monitor degradation products. Mass spectrometry identifies oxidative/hydrolytic byproducts. Statistical models (e.g., Arrhenius equation) predict shelf-life. Document storage parameters (temperature, light, humidity) explicitly .

Q. How should researchers design studies to investigate this compound's synergism with existing therapeutics?

  • Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) in co-treatment assays. Include isobolograms and mechanistic studies (e.g., proteomics) to identify synergistic pathways. Replicate findings across multiple cell lines or animal models to exclude context-specific effects .

Methodological Considerations

  • Data Contradiction Analysis : Apply funnel plots or sensitivity analyses to detect bias in published datasets. Replicate key experiments with blinded protocols to minimize observer bias .
  • Experimental Design : Use factorial designs (e.g., DOE) to optimize reaction yields or bioactivity screens. Pre-register hypotheses and analytical pipelines on platforms like OSF to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.